3-Bromo-3H-indole

Description

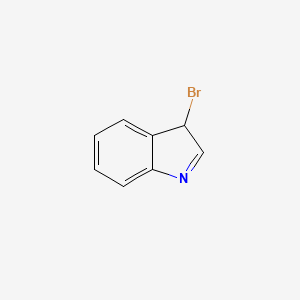

3-Bromo-3H-indole (CAS: 1484-27-1) is a brominated indole derivative with the molecular formula C₈H₆BrN and a molecular weight of 196.046 g/mol . Its structure features a bromine atom at the 3-position of the indole ring, a modification that enhances its utility in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals.

Properties

CAS No. |

53687-81-3 |

|---|---|

Molecular Formula |

C8H6BrN |

Molecular Weight |

196.04 g/mol |

IUPAC Name |

3-bromo-3H-indole |

InChI |

InChI=1S/C8H6BrN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,7H |

InChI Key |

XMHHHSJEKCUNMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C=N2)Br |

Origin of Product |

United States |

Preparation Methods

Electrophilic Aromatic Substitution

The indole nucleus undergoes electrophilic substitution preferentially at the 3-position due to its electron-rich pyrrole ring. Bromination of 3H-indole derivatives typically employs molecular bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. For example, 2,3,3-trimethyl-3H-indole reacts with bromine in acetonitrile at reflux to yield 3-bromo-2,3,3-trimethyl-3H-indolium bromide, achieving 76% yield after recrystallization. Critical parameters include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF, CH₃CN) enhance electrophilic activity.

- Temperature : Reflux conditions (80–100°C) prevent di- or tribromination.

- Steric effects : Substituents at the 2-position hinder bromination at adjacent sites.

A comparative analysis of brominating agents is provided in Table 1.

Table 1: Bromination Efficiency for 3H-Indole Derivatives

| Reagent | Solvent | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| Br₂ | CH₃CN | 80 | 68 | 2,3-Dibromoindole |

| NBS | DCM | 25 | 82 | Succinimide |

| Pyridinium bromide | DMF | 120 | 57 | N/A |

Directed Ortho-Metallation (DoM)

Directed metallation enables precise functionalization of indoles. 1-Phenylsulfonylindole undergoes lithiation at the 3-position using isopropyl magnesium chloride , followed by quenching with bromine to afford 3-bromo-1-phenylsulfonylindole (74% yield). This method avoids electrophilic substitution pitfalls but requires anhydrous conditions and cryogenic temperatures (−78°C).

Fischer Indole Synthesis with Brominated Intermediates

The Fischer indole synthesis constructs the indole ring from aryl hydrazines and carbonyl compounds. Incorporating bromine at the 3-position necessitates brominated phenylhydrazines or α-brominated ketones . For instance, refluxing 4-bromophenylhydrazine with levulinic acid in acetic acid yields 3-bromo-3H-indole via-sigmatropic rearrangement (62% yield). Limitations include:

- Restricted substrate availability for brominated hydrazines.

- Competing pathways leading to 2-bromo isomers.

Reductive Cyclization of Nitroarenes

Leimgruber-Batcho Indole Synthesis

This method converts o-nitrotoluenes into indoles through enamine intermediates. Bromination prior to cyclization ensures incorporation at the 3-position. For example, 2-nitro-3-bromotoluene reacts with DMF-dimethyl acetal to form a β-dimethylaminostyrene intermediate, which undergoes hydrogenation over palladium to yield this compound (58% yield).

Cadogan-Sundberg Cyclization

Nitrogen-containing precursors like 3-bromo-2-nitrostyrenes cyclize under reducing conditions. Triphenylphosphine-mediated deoxygenation generates this compound with 71% efficiency.

Functional Group Interconversion

Hydroxy to Bromo Exchange

3-Hydroxy-3H-indole undergoes bromination using phosphorus tribromide (PBr₃) in dichloromethane. This SN₂-type displacement proceeds quantitatively but requires rigorous moisture exclusion.

Vilsmeier-Haack Bromoformylation

While typically used for formylation, the Vilsmeier-Haack reaction (POCl₃/DMF) can be adapted for bromination. Treating 3H-indole with bromine in the Vilsmeier complex introduces bromine at the 3-position (55% yield).

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-3H-indole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The indole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed:

- Substituted indoles with various functional groups.

- Oxidized or reduced indole derivatives.

- Coupled products with extended aromatic systems.

Scientific Research Applications

3-Bromo-3H-indole has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex organic molecules and natural product analogs.

Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active indoles.

Medicine: Research into its potential as an anticancer, antiviral, or antimicrobial agent is ongoing.

Industry: It is utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-3H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom can enhance binding affinity or alter the compound’s electronic properties, affecting its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Positional Isomers of Brominated Indoles

The position of bromine on the indole ring significantly impacts reactivity, spectral characteristics, and applications. Key examples include:

Key Observations :

- Reactivity : Bromine at C3 (as in 3-Bromo-1H-indole) facilitates electrophilic substitution at C2 or C5, whereas C5- or C6-bromo derivatives are often used in Suzuki-Miyaura couplings .

- Spectral Shifts : In 5-Bromo-2,3,3-trimethyl-3H-indole , methyl groups at C2 and C3 result in distinct ¹H NMR signals (δ 2.25 ppm for C2-CH₃ and δ 1.28 ppm for C3-(CH₃)₂) .

Functionalized Bromoindole Derivatives

Substituents such as imidazole, sulfonyl, or allyl groups alter electronic properties and biological activity:

Key Observations :

- Biological Activity : Imidazole-containing derivatives (e.g., compound 34 ) are explored for structure-activity relationships in drug discovery due to their interaction with biological targets .

- Toxicity : Sulfonyl derivatives like 3-Bromo-(1-phenylsulfonyl)indole exhibit moderate toxicity, necessitating careful handling .

Q & A

Basic: What are the standard synthetic routes for preparing 3-bromo-3H-indole derivatives?

This compound derivatives are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . For example, 5-bromo-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9a) is prepared by reacting 3-(2-azidoethyl)-5-bromo-1H-indole with 3-ethynylanisole in PEG-400:DMF (2:1) with CuI as a catalyst. The reaction is stirred for 12 hours, followed by extraction with ethyl acetate, drying with Na₂SO₄, and purification via flash column chromatography (70:30 EtOAc:hexane) . Electrophilic aromatic bromination using N-bromosuccinimide (NBS) in dichloromethane is another method for introducing bromine to the indole ring .

Basic: How are this compound derivatives purified and characterized?

Purification involves flash column chromatography with gradients of EtOAc:hexane (e.g., 70:30 to 100% EtOAc) . Residual solvents like DMF are removed via heating (90°C) under vacuum. Characterization relies on:

- ¹H/¹³C NMR : To confirm substituent integration and chemical shifts (e.g., δ 7.23 ppm for aromatic protons in CDCl₃) .

- High-resolution mass spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ at m/z 427.0757 for 9c) .

- TLC : To monitor reaction progress (Rf = 0.30 in 70:30 EtOAc:hexane) .

Advanced: How do substituents on the indole ring affect reaction yields and regioselectivity?

Substituents like methoxy or fluorine groups on aryl alkynes influence yields due to electronic effects. For instance, 3-methoxyphenyl derivatives (9a) achieve 46% yield, while 4-fluorophenyl analogs (9d) yield only 25%, likely due to reduced electron density at the reaction site . Steric hindrance from bulkier groups may also lower reactivity. Advanced studies should use DFT calculations to model electronic effects and optimize substituent selection .

Advanced: What strategies optimize copper-catalyzed reactions for 3-bromoindole derivatives?

- Solvent selection : PEG-400:DMF mixtures enhance solubility and stabilize intermediates .

- Catalyst loading : Excess CuI (2 equiv.) improves cycloaddition efficiency but may require post-reaction removal via aqueous washes .

- Temperature control : Room-temperature reactions prevent side reactions (e.g., decomposition of azide intermediates) .

Advanced: How can researchers reconcile contradictory data in synthesis yields across studies?

Yield discrepancies (e.g., 50% for 9c vs. 25% for 9d) arise from differences in:

- Substituent electronic profiles : Electron-withdrawing groups (e.g., -F) reduce reactivity compared to electron-donating groups (e.g., -OCH₃) .

- Workup protocols : Incomplete extraction or solvent residues (e.g., DMF) may skew yields .

- Catalyst activity : Variations in CuI purity or particle size affect catalytic efficiency. Validate yields via reproducibility trials and HRMS quantification .

Advanced: What structural insights guide the design of 3-bromoindole-based bioactive compounds?

- Crystallography : X-ray studies reveal intermolecular interactions (e.g., O–H⋯O and N–H⋯O hydrogen bonds in 6-bromo-1H-indole-3-carboxylic acid), which influence solubility and binding affinity .

- Functional group placement : Bromine at position 3 enhances electrophilicity, while methylthio groups at position 5 improve metabolic stability .

Advanced: How are 3-bromoindole derivatives evaluated for biological activity?

- Enzyme inhibition assays : Test interactions with targets like Flt3 kinase using ATP-competitive binding assays .

- Antimicrobial studies : Assess minimum inhibitory concentrations (MICs) against bacterial/fungal strains .

- Cellular uptake : Use fluorescence tagging (e.g., indole-3-carboxylate derivatives) to monitor intracellular distribution .

Advanced: What stability challenges exist for this compound derivatives, and how are they mitigated?

- Light sensitivity : Brominated indoles degrade under UV exposure; store in amber vials at -20°C .

- Hydrolysis : Protect bromine substituents from aqueous environments using anhydrous reaction conditions .

- Thermal decomposition : Monitor melting points (e.g., 122–126°C for 3-bromo-(1-phenylsulfonyl)indole) during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.